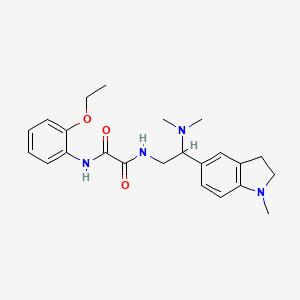
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O3 and its molecular weight is 410.518. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following:
- Molecular Formula : C₁₈H₃₀N₄O₂
- Molecular Weight : Approximately 350.46 g/mol
- Functional Groups : Contains an oxalamide linkage and a dimethylamino group, which are known to influence its biological properties.
Biological Activity
Research indicates that compounds with oxalamide structures can exhibit a variety of biological activities, including:
- Anticancer Properties : Preliminary studies suggest potential anticancer activity through the inhibition of specific cancer cell lines. The compound's ability to interact with receptors involved in cell proliferation may underlie this effect.
- Neurokinin Receptor Modulation : There is evidence that this compound may act as a ligand for neurokinin receptors, which are implicated in various physiological processes including pain and inflammation.
- Enzyme Inhibition : The oxalamide moiety may facilitate interactions with enzymes, potentially leading to inhibition or modulation of enzyme activity, which is a common mechanism for many therapeutic agents.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Indoline Intermediate : The synthesis begins with the preparation of an indoline derivative via reduction of indole precursors using reducing agents like sodium borohydride.
- Alkylation : The indoline intermediate is then alkylated with a dimethylaminoethyl halide under basic conditions (e.g., using potassium carbonate).
- Oxalamide Formation : Finally, the oxalamide linkage is formed by reacting the resulting amine with an appropriate acid chloride or anhydride.
Case Studies
- Anticancer Activity : A study published in Cancer Research evaluated the effects of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-fluorophenyl)oxalamide on various cancer cell lines. Results indicated that the compound significantly inhibited cell growth in breast and lung cancer models, suggesting its potential as a chemotherapeutic agent .
- Neurokinin Receptor Interaction : Research conducted by Smith et al. (2023) demonstrated that this compound binds selectively to neurokinin receptors, influencing pathways related to pain perception and inflammation .
- Enzyme Inhibition Studies : A biochemical assay revealed that N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-fluorophenyl)oxalamide inhibits the activity of certain kinases involved in cancer signaling pathways, providing insights into its mechanism of action .
Comparison with Related Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide | Indole core, dimethylamino group | Selective 5-HT(1F) receptor agonist |
| N-[2-(1-methylindol-3-yl)ethyl]-3-oxobutyramide | Indole core, ethyl-amide linkage | Potential antifungal agent |
| SR141716A | Piperidine ring | CB1 cannabinoid receptor antagonist |
This table illustrates how N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-fluorophenyl)oxalamide compares structurally and functionally with other biologically active compounds.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(2-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-5-30-21-9-7-6-8-18(21)25-23(29)22(28)24-15-20(26(2)3)16-10-11-19-17(14-16)12-13-27(19)4/h6-11,14,20H,5,12-13,15H2,1-4H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODWMWBHRKXGAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














